[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](3-METHYL-2-NITROPHENYL)METHANONE
Overview
Description
4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone: is a complex organic compound that features a combination of benzodioxole, piperazine, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone typically involves multiple steps:
Starting Materials: The synthesis begins with 2-(1,3-benzodioxol-5-yl)acetonitrile.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and piperazine moieties.
Reduction: Reduction reactions can target the nitrophenyl group, converting the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Products include oxidized derivatives of the benzodioxole and piperazine rings.
Reduction: The primary product is the corresponding amine derivative of the nitrophenyl group.
Substitution: Substituted piperazine derivatives are the major products.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules.
- It serves as a precursor in the development of novel materials with specific electronic properties.
Biology and Medicine:
- The compound has shown potential as an antioxidant .
- It is being investigated for its anticancer properties, particularly against HeLa and A549 cell lines .
Industry:
- The compound’s unique structure makes it a candidate for use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of 4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone is not fully understood. it is believed to exert its effects through interactions with cellular proteins and enzymes. The benzodioxole moiety may play a role in modulating oxidative stress, while the piperazine and nitrophenyl groups could interact with specific molecular targets involved in cell signaling pathways .
Comparison with Similar Compounds
- [4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl][(2R,4R)-4-(1-benzothiophen-3-yl)-2-{[4-(hydroxymethyl)benzyl]oxy}-3,4-dihydro-2H-pyran-6-yl]methanone
- N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-2-(piperidin-1-yl)acetamide hydrochloride
Uniqueness:
- The combination of benzodioxole, piperazine, and nitrophenyl groups in 4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone provides a unique structural framework that is not commonly found in other compounds.
- Its potential antioxidant and anticancer properties make it a compound of significant interest for further research and development.
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-methyl-2-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-14-3-2-4-16(19(14)23(25)26)20(24)22-9-7-21(8-10-22)12-15-5-6-17-18(11-15)28-13-27-17/h2-6,11H,7-10,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKIQPBCGRJHLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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